

Application Notes and Protocols for Cefiderocol Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest

Compound Name: Cefiderocol Sulfate Tosylate

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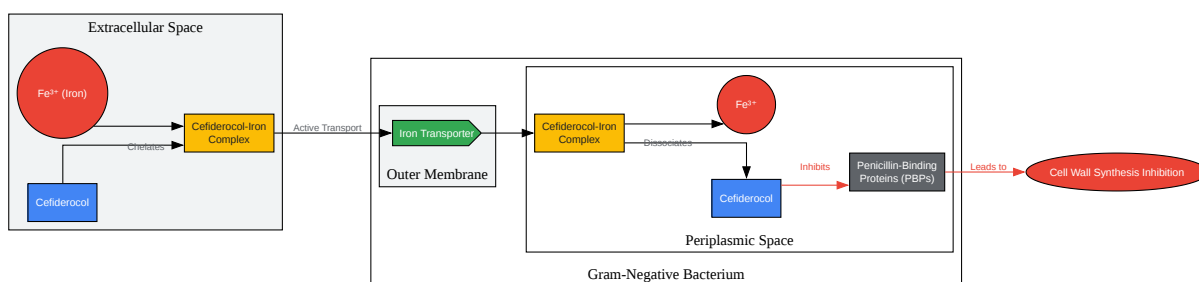
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefiderocol, a siderophore cephalosporin antibiotic, against Gram-negative bacteria. Accurate and reproducible MIC testing is crucial for the research and development of this novel antimicrobial agent.

Introduction

Cefiderocol employs a unique "Trojan horse" mechanism to enter bacterial cells. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.^{[1][2][3]} Once in the periplasmic space, it dissociates from iron and inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.^{[1][3][4]} This mode of entry allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.^{[3][5]}

Due to its reliance on bacterial iron transport, in vitro susceptibility testing of Cefiderocol requires a specialized iron-depleted medium to mimic the iron-limited conditions of a host infection and ensure the expression of iron transporters.^{[6][7]} The standard method for Cefiderocol MIC determination is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).^{[6][7][8]}

Mechanism of Action: Cefiderocol's "Trojan Horse" Strategy



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Caption: Cefiderocol's mechanism of action.

Quantitative Data Summary

Table 1: Quality Control (QC) Ranges for Cefiderocol MIC Testing

The following QC ranges have been established by the Clinical and Laboratory Standards Institute (CLSI) for Cefiderocol tested in ID-CAMHB.

Quality Control Strain	ATCC Number	Cefiderocol MIC Range ($\mu\text{g/mL}$)
Escherichia coli	25922	0.06 - 0.5
Pseudomonas aeruginosa	27853	0.06 - 0.5

Data sourced from CLSI documentation and related studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: CLSI and EUCAST Breakpoints for Cefiderocol

Interpretive criteria for Cefiderocol vary between regulatory bodies. The following table summarizes the MIC breakpoints for select organisms.

Organism	Agency	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	CLSI	≤4 µg/mL	8 µg/mL	≥16 µg/mL
EUCAST	≤2 µg/mL	-	>2 µg/mL	
Pseudomonas aeruginosa	CLSI	≤4 µg/mL	8 µg/mL	≥16 µg/mL
EUCAST	≤2 µg/mL	-	>2 µg/mL	
Acinetobacter baumannii	CLSI	≤4 µg/mL	8 µg/mL	≥16 µg/mL
EUCAST	≤2 µg/mL	-	>2 µg/mL	

Note: EUCAST has an Area of Technical Uncertainty (ATU) for certain zone diameters in disk diffusion testing, which may necessitate MIC testing for confirmation.[\[11\]](#)[\[12\]](#)[\[13\]](#) Breakpoints are subject to change and users should consult the latest CLSI M100 and EUCAST breakpoint tables.

Experimental Protocols

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

This protocol describes the preparation of ID-CAMHB, which is essential for accurate Cefiderocol MIC testing.[\[7\]](#)

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder

- Chelex® 100 resin (sodium form, 200-400 mesh)
- Reagent-grade water
- Stock solutions of CaCl_2 , MgCl_2 , and ZnSO_4
- Sterile flasks and stir bars
- Autoclave
- pH meter

Procedure:

- Prepare CAMHB: Prepare CAMHB according to the manufacturer's instructions.
- Chelation:
 - Add 10 g/L of Chelex® 100 resin to the prepared CAMHB.
 - Stir the mixture continuously for 6 hours at room temperature. A 6-hour chelation time has been shown to be optimal for iron reduction.[\[7\]](#)
- Remove Chelex® 100: Allow the resin to settle, then carefully decant or filter the broth to remove all traces of the Chelex® 100.
- Cation Re-adjustment: The chelation process removes other cations in addition to iron. It is critical to re-supplement the broth to the following final concentrations:
 - Calcium (Ca^{2+}): 20-25 mg/L
 - Magnesium (Mg^{2+}): 10-12.5 mg/L
 - Zinc (Zn^{2+}): 0.5-1.0 mg/L
- pH Adjustment and Sterilization:
 - Adjust the pH of the ID-CAMHB to 7.2-7.4.

- Sterilize the final medium by autoclaving according to standard procedures.
- Quality Control: Confirm the final iron concentration is ≤ 0.03 mg/L.

Broth Microdilution (BMD) Protocol for Cefiderocol MIC Testing

This protocol follows the general principles outlined by CLSI for broth microdilution.

Materials:

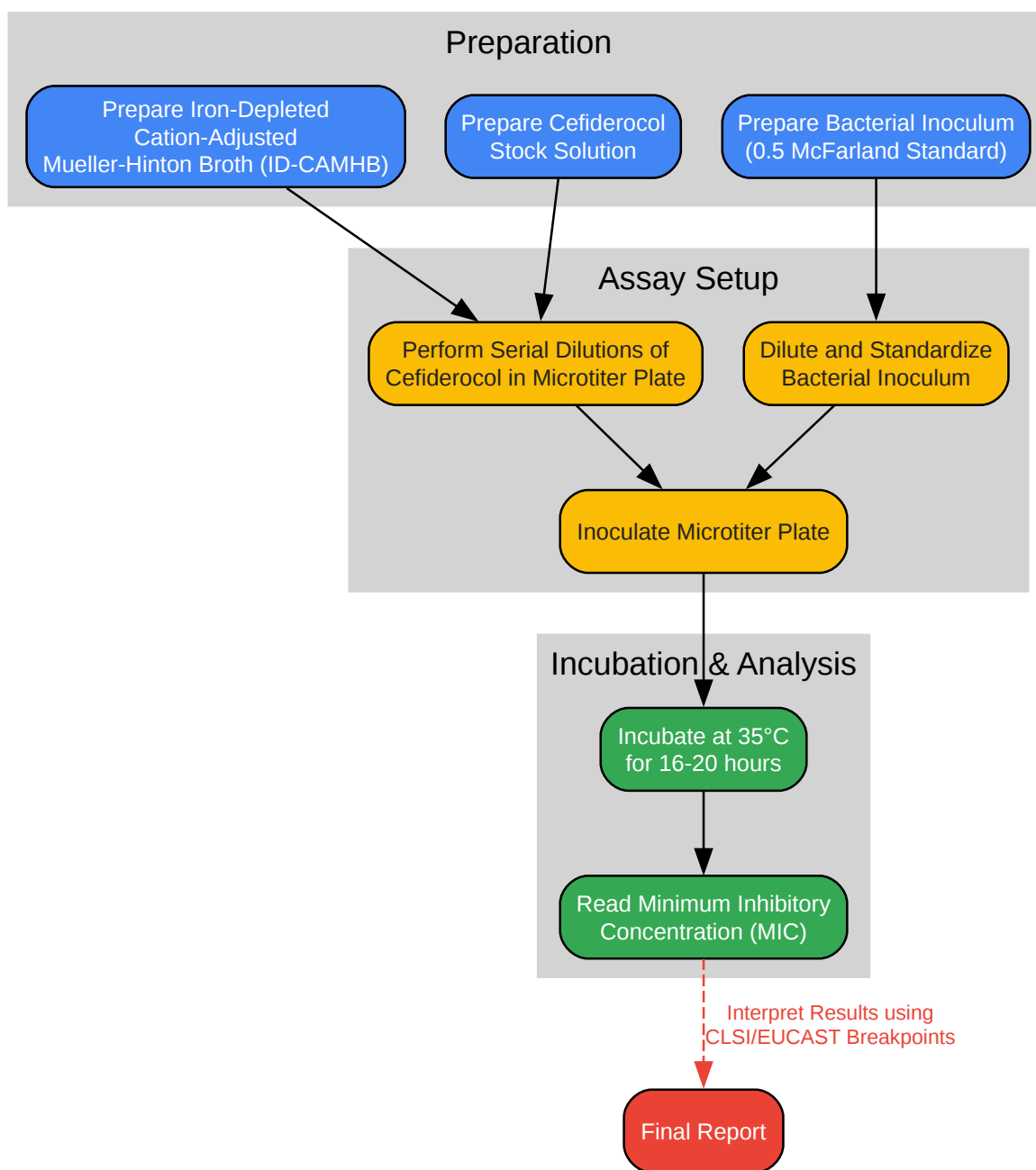
- Prepared and quality-controlled ID-CAMHB
- Cefiderocol stock solution
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853)

Procedure:

- Prepare Cefiderocol Dilutions: Perform serial twofold dilutions of Cefiderocol in ID-CAMHB in the microtiter plates to achieve the desired final concentration range for testing.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefiderocol dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism. Some isolates may exhibit "trailing," which is defined as

multiple wells with tiny or faint growth. In such cases, the MIC should be read at 80% inhibition of growth compared to the growth control well.

Experimental Workflow



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Caption: Cefiderocol MIC testing workflow.

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